1-(2,6-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole
Description
1-(2,6-Dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole is a tetrazole derivative characterized by a 2,6-dimethylphenyl substituent at the 1-position and a methylsulfonyl group at the 5-position. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, known for their stability and versatility in pharmaceutical and coordination chemistry .
Properties
Molecular Formula |
C10H12N4O2S |
|---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C10H12N4O2S/c1-7-5-4-6-8(2)9(7)14-10(11-12-13-14)17(3,15)16/h4-6H,1-3H3 |
InChI Key |
VJYRCWKCISULPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,6-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenylamine and methylsulfonyl chloride.
Formation of Intermediate: The 2,6-dimethylphenylamine reacts with methylsulfonyl chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with sodium azide to form the tetrazole ring, resulting in the final product.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Electron-Withdrawing Effects
-
The methylsulfonyl group at position 5 strongly activates the tetrazole ring toward nucleophilic aromatic substitution due to its electron-withdrawing nature.
-
The 2,6-dimethylphenyl moiety introduces steric hindrance, which may influence reaction regioselectivity and stability.
Metal Chelation and Hydrogen Bonding
Tetrazoles are known for their ability to act as metal chelators and form hydrogen bonds via nitrogen lone pairs . The methylsulfonyl group may modulate these interactions, potentially enhancing ligand properties for catalytic applications.
Biological Activity
While direct data for this compound is limited, analogous tetrazoles exhibit:
-
Antimicrobial properties against K. pneumoniae and S. aureus .
-
Cytotoxicity (IC₅₀ values ~44–201 ppm) against cancer cell lines .
Structural Stability
The presence of a methylsulfonyl group may stabilize the tetrazole ring against thermal degradation, as observed in similar sulfonated derivatives .
Comparison of Substituent Effects
| Substituent | Impact on Reactivity |
|---|---|
| Methylsulfonyl | Enhances electrophilicity, directs nucleophilic attack |
| 2,6-Dimethylphenyl | Reduces solubility, increases lipophilicity |
| Tetrazole core | Provides hydrogen bonding, metal chelation |
Scientific Research Applications
Organic Synthesis
1-(2,6-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex heterocyclic compounds. This property is particularly valuable in pharmaceutical chemistry where novel drug candidates are developed.
Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown that derivatives of 5-substituted tetrazoles can demonstrate significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens .
Pharmaceutical Development
The compound is being explored as a pharmaceutical intermediate in the synthesis of new drugs. Its tetrazole ring structure can mimic biological molecules, allowing it to interact with specific enzymes or receptors, potentially modulating biological pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on various tetrazole derivatives demonstrated that several showed significant antibacterial activity against multidrug-resistant strains of Bacillus cereus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were found to be lower than those of traditional antibiotics like linezolid, indicating the potential for these compounds in treating resistant infections .
Case Study 2: Antifungal Activity
In vitro tests revealed that certain derivatives of this compound exhibited antifungal activity against strains such as Aspergillus flavus and Trichothecium rosium. This suggests its utility in developing antifungal agents .
Mechanism of Action
The mechanism by which 1-(2,6-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key structural and physicochemical properties of 1-(2,6-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole with analogous compounds:
Key Observations :
- Electronic Effects : The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing electrophilicity at the tetrazole ring compared to ethylsulfonyl or thioether derivatives .
- Molecular Weight : The target compound has a higher molecular weight (267.29) than its 3-methoxyphenyl analog (254.26), primarily due to the additional methyl groups .
Biological Activity
1-(2,6-Dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole is a compound belonging to the tetrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological efficacy, structure-activity relationships (SAR), and relevant case studies.
Biological Activities
The biological activities of this compound include antibacterial, antifungal, and anticancer properties. Below is a summary of findings from various studies:
Antibacterial Activity
This compound has shown significant antibacterial activity against various strains:
- Minimum Inhibitory Concentration (MIC) values were determined against Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli. The compound exhibited potent effects with MIC values ranging from 4 µg/mL to 32 µg/mL .
- Comparative studies indicated that it was more effective than standard antibiotics like cefazolin in some cases .
Antifungal Activity
The compound also demonstrated antifungal properties:
- It was particularly effective against Candida albicans with an MIC of 0.5 µg/mL, outperforming clotrimazole in this context .
- Other fungal species showed varying susceptibility, with lower activity noted against Microsporum audouinii .
Anticancer Activity
In terms of anticancer effects:
- The compound was tested against several cancer cell lines including HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells. It showed moderate cytotoxicity against HepG2 cells but significantly lower activity against MCF-7 and HeLa cells compared to fluorouracil .
- Molecular docking studies revealed that the tetrazole moiety is crucial for binding interactions with target proteins involved in cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of tetrazole derivatives:
- The para-substituted phenyl ring acts as a lipophilic domain, while the C=S and C=O groups serve as electron donors. The NH group contributes to hydrogen bonding, and the tetrazole moiety is essential for biological activity .
- Variations in substituents on the phenyl ring significantly influence antibacterial and antifungal potency. For instance, compounds with methoxy or nitro substitutions showed varied effectiveness against specific bacterial strains .
Case Studies and Research Findings
Several studies have investigated the biological potential of this compound:
Q & A
Basic Question
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. The methylsulfonyl group typically appears as a singlet at ~3.3 ppm in -NMR .
- FT-IR : Look for characteristic peaks at 1350–1300 cm (S=O stretching) and 1550–1500 cm (tetrazole ring vibrations) .
- HRMS : Confirm molecular ion [M+H] with <2 ppm mass error for precise validation .
How can researchers resolve low yields during purification of the compound?
Advanced Question
Low yields often arise from poor solubility or co-elution of byproducts. Strategies include:
- Solvent Optimization : Use gradient elution (e.g., 5–30% ethyl acetate in hexane) to improve separation .
- Alternative Techniques : Replace FCC with preparative HPLC for polar impurities .
- Crystallization : Recrystallize from ethanol/water (7:3) to isolate high-purity crystals .
What methodologies are used to evaluate the biological activity of this compound?
Advanced Question
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
- Enzyme Inhibition Studies : Use fluorescence-based assays to assess interaction with target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) .
- In Silico Docking : Perform molecular docking (AutoDock Vina) to predict binding affinity to biological targets, such as bacterial efflux pumps .
How can computational modeling guide the optimization of this compound’s reactivity?
Advanced Question
- DFT Calculations : Use Gaussian09 to model reaction pathways and identify transition states, optimizing substituent electronic effects (e.g., methylsulfonyl’s electron-withdrawing nature) .
- SAR Studies : Correlate structural variations (e.g., substituents on the phenyl ring) with activity using QSAR models (DRAGON descriptors) .
What strategies improve regioselectivity in the synthesis of substituted tetrazoles?
Advanced Question
- Protecting Groups : Introduce tert-butyl or trityl groups to direct substitution to the desired nitrogen atom .
- Metal Catalysis : Use Cu(I) or Ru(II) catalysts to favor 1,5-disubstituted tetrazoles over 2,5-isomers .
How does solvent choice impact the compound’s stability during long-term storage?
Basic Question
Store in anhydrous DMSO or acetonitrile at -20°C to prevent hydrolysis. Avoid protic solvents (e.g., methanol), which may degrade the tetrazole ring over time .
What regulatory guidelines apply to the analytical validation of this compound?
Advanced Question
Follow ICH Q2(R1) guidelines for method validation:
- Linearity : R ≥0.995 for HPLC calibration curves (5–200 µg/mL).
- Accuracy : Recovery rates of 98–102% in spiked samples.
- Precision : ≤2% RSD for intraday/interday replicates .
How can researchers address contradictions in reported biological activity data?
Advanced Question
- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Dose-Response Studies : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Control Replication : Include positive controls (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
